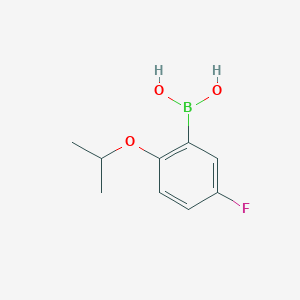

5-Fluoro-2-isopropoxyphenylboronic acid

Description

Properties

IUPAC Name |

(5-fluoro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURKIYCPAQBJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584285 | |

| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-63-9 | |

| Record name | [5-Fluoro-2-(isopropoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Boronic Acid Group

- The boronic acid moiety is introduced by metalation (e.g., lithium-halogen exchange) followed by quenching with a boron electrophile such as trimethyl borate.

- Alternatively, transition-metal catalyzed borylation (e.g., palladium-catalyzed Miyaura borylation) of the corresponding aryl halide can be employed.

Representative Synthetic Route

A typical synthetic route based on literature precedents and analogous compounds is:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of 2-hydroxy-5-fluorobromobenzene with isopropyl bromide | Base (e.g., K2CO3), acetone or DMF, reflux | Forms 5-fluoro-2-isopropoxybromobenzene |

| 2 | Palladium-catalyzed borylation of aryl bromide | Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, base (KOAc), dioxane, 80-100 °C | Forms 5-fluoro-2-isopropoxyphenylboronic ester |

| 3 | Hydrolysis of boronic ester to boronic acid | Acidic aqueous workup (e.g., HCl, water) | Yields this compound |

This method is supported by the general procedures for boronic acid synthesis and the preparation of fluorinated and alkoxy-substituted phenylboronic acids reported in the literature.

Purification and Characterization

- The crude boronic acid is purified by recrystallization or column chromatography .

- Boronic esters (e.g., pinacol esters) are often isolated first due to their greater stability and then hydrolyzed to the boronic acid.

- Characterization includes NMR spectroscopy (^1H, ^13C, ^11B, ^19F), elemental analysis , and melting point determination to confirm structure and purity.

Detailed Research Findings and Data

Reaction Yields and Conditions

| Step | Yield (%) | Reaction Time | Temperature | Solvent | Catalyst/Base |

|---|---|---|---|---|---|

| Alkylation | 80-90% | 6-12 h | Reflux | Acetone or DMF | K2CO3 or NaH |

| Borylation | 70-85% | 12-24 h | 80-100 °C | Dioxane | Pd(dppf)Cl2, KOAc |

| Hydrolysis | >90% | 1-3 h | Room temp | Aqueous HCl | - |

Spectroscopic Data (Typical for this compound)

| Spectroscopy | Data |

|---|---|

| ^1H NMR (300 MHz, CDCl3) | Aromatic protons: 7.0-7.8 ppm; Isopropoxy CH: 4.0-4.2 ppm; Methyl groups: 1.2-1.3 ppm |

| ^13C NMR | Signals consistent with aromatic carbons, isopropoxy carbons, and boronic acid carbon environment |

| ^19F NMR | Fluorine signal around -110 ppm (multiplet) |

| ^11B NMR | Broad singlet near 30 ppm indicating boronic acid |

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Alkylation + Pd-catalyzed borylation + hydrolysis | Stepwise installation of isopropoxy and boronic acid groups | High regioselectivity, good yields, well-established | Multi-step, requires palladium catalyst |

| Direct borylation of pre-formed isopropoxyfluorobenzene | Single-step borylation of substituted aryl halide | Simpler, fewer steps | May require optimization for yield and selectivity |

| Use of boronic ester intermediates | Formation of pinacol boronate ester followed by hydrolysis | Improved stability and purification | Additional hydrolysis step needed |

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-isopropoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 5-Fluoro-2-isopropoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These reactions are essential in the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. The biaryl structures formed through its reactions are often found in pharmaceuticals with various therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The primary mechanism of action for 5-Fluoro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily the palladium catalyst and the base used in the reaction .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 5-fluoro substituent in the target compound is electron-withdrawing, enhancing the electrophilicity of the boron atom and improving reactivity in cross-couplings. In contrast, the 5-CF₃ group in 5-trifluoromethyl-2-formylphenylboronic acid further lowers pKa (~7.1 vs. ~8.5 for non-CF₃ analogs), making it more acidic and prone to cyclic benzoxaborole formation under specific conditions .

- Steric Effects : The isopropoxy group at the 2-position introduces moderate steric hindrance, slowing reaction rates compared to smaller alkoxy groups (e.g., ethoxy) but improving selectivity in certain transformations .

Suzuki-Miyaura Coupling

- This compound exhibits reliable reactivity in couplings with aryl halides, though slower than its 4-fluoro isomer due to steric constraints .

- 5-Trifluoromethyl-2-formylphenylboronic acid shows dual functionality: the formyl group enables subsequent derivatization (e.g., condensation reactions), while the CF₃ group enhances antimicrobial activity via LeuRS enzyme inhibition .

Stability and Handling

Biological Activity

5-Fluoro-2-isopropoxyphenylboronic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique biological activity and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the following molecular structure:

- Molecular Formula: C11H14BFO3

- Molecular Weight: 223.04 g/mol

- Structure: The compound features a boronic acid functional group, which is critical for its biological interactions.

The primary mode of action for this compound involves its role in biochemical pathways, particularly through the formation of reversible covalent bonds with biomolecules. This interaction can lead to the inhibition or activation of various enzymes and proteins. Notably, the compound has been implicated in:

- Transmetalation Processes: Essential for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction, facilitating complex organic synthesis.

- Cellular Signaling Modulation: It influences signaling pathways by interacting with kinases and other proteins, resulting in changes in phosphorylation states and gene expression.

Antimicrobial Activity

Recent studies indicate that derivatives of phenylboronic acids, including this compound, exhibit antimicrobial properties. The antimicrobial activity can be summarized as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | Moderate | Moderate inhibition |

| Aspergillus niger | Lower MIC than standard antifungals | Higher activity |

| Escherichia coli | Moderate | Moderate inhibition |

| Bacillus cereus | Lower than AN2690 (Tavaborole) | Significant activity |

These findings suggest that the compound may serve as a potential scaffold for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- L1210 Mouse Leukemia Cells: The compound showed potent inhibition of cell proliferation with IC₅₀ values in the nanomolar range, indicating strong anticancer potential .

Case Studies and Research Findings

- Inhibition Studies:

- Antimicrobial Efficacy:

- Mechanistic Insights:

Q & A

Q. What are the optimal synthetic routes for preparing 5-fluoro-2-isopropoxyphenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation . For Suzuki coupling, a halogenated precursor (e.g., 5-fluoro-2-isopropoxybromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C . Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from cold ether. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Q. How should researchers handle and store this compound to ensure stability?

The boronic acid group is moisture-sensitive. Store at 0–6°C under inert gas (argon/nitrogen) in airtight, amber vials. Use anhydrous solvents (e.g., THF, DMF) for dissolution. Avoid prolonged exposure to air or light, which may induce protodeboronation or oxidation .

Q. What analytical techniques are critical for characterizing purity and structure?

- NMR : ¹H NMR (DMSO-d₆) should show peaks for the isopropoxy group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.8–7.5 ppm). ¹⁹F NMR confirms fluorine position (δ -110 to -120 ppm).

- HPLC : Use a C18 column with UV detection (254 nm); retention time ~8.5 min in 60:40 MeCN/H₂O (0.1% TFA).

- Mass Spectrometry : ESI-MS expected [M-H]⁻ ion at m/z 212.1 .

Q. What are the solubility properties of this compound in common solvents?

It is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in THF or dichloromethane. Solubility in ethanol is limited (~5 mg/mL at 25°C). Pre-dry solvents with molecular sieves for kinetic studies .

Q. How does the isopropoxy substituent influence reactivity in cross-coupling reactions?

The isopropoxy group at the ortho position enhances steric hindrance, slowing transmetalation in Suzuki reactions. However, it stabilizes the boronate intermediate, improving regioselectivity in aryl-aryl bond formation. Optimize catalyst loading (1–5 mol% Pd) and use ligands like SPhos for hindered systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from substrate purity or catalyst poisoning . Validate precursor halide purity via GC-MS (>98%). Test for trace metals (e.g., Fe, Cu) in solvents using ICP-MS. If yields drop below 60%, switch to microwave-assisted synthesis (120°C, 20 min) to bypass decomposition pathways .

Q. What strategies mitigate protodeboronation during long-term storage?

Protodeboronation is pH-dependent. Stabilize the compound by:

Q. How does the fluorine atom impact electronic effects in catalytic cycles?

The electron-withdrawing fluorine at the para position lowers the electron density of the boron center, accelerating transmetalation but increasing oxidative addition barriers. Computational studies (DFT) show a 0.3 eV reduction in activation energy compared to non-fluorinated analogs. Validate with cyclic voltammetry (E₁/2 ~ -1.2 V vs. Ag/AgCl) .

Q. What are the applications in synthesizing fluorinated bioactive molecules?

This compound serves as a key intermediate for:

Q. How to design experiments assessing hydrolytic stability under physiological conditions?

Prepare PBS buffers (pH 7.4, 5.0, 9.0) and incubate the compound at 37°C. Monitor degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.